5-ethoxy-3-methyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethoxy-3-methyl-1-benzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-3-methyl-1-benzofuran typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with high yields and fewer side reactions.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale catalytic processes. Copper-mediated and palladium-catalyzed coupling reactions are frequently used in the synthesis of complex benzofuran structures . These methods are scalable and suitable for producing significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-3-methyl-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydrobenzofurans, and substituted benzofurans with diverse functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
5-ethoxy-3-methyl-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-ethoxy-3-methyl-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-3-methyl-1-benzofuran
- 5-ethoxy-2-methyl-1-benzofuran
- 5-ethoxy-3-ethyl-1-benzofuran
Uniqueness
5-ethoxy-3-methyl-1-benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-ethoxy-3-methyl-1-benzofuran |
InChI |
InChI=1S/C11H12O2/c1-3-12-9-4-5-11-10(6-9)8(2)7-13-11/h4-7H,3H2,1-2H3 |
InChI Key |
SMRWLUXZLIUAFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.